molecular formula C12H16FN3O B2625432 (3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(1-methylpyrazol-3-yl)methanone CAS No. 2320444-80-0

(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(1-methylpyrazol-3-yl)methanone

Cat. No. B2625432
CAS RN: 2320444-80-0
M. Wt: 237.278
InChI Key: SIXZSIBTNRDLQR-UHFFFAOYSA-N
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Description

(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(1-methylpyrazol-3-yl)methanone, also known as MFPMM, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties.

Mechanism of Action

(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(1-methylpyrazol-3-yl)methanone acts as a competitive antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. By blocking the activity of this receptor, this compound may reduce the reinforcing effects of drugs of abuse and other addictive behaviors.
Biochemical and Physiological Effects
Studies have shown that this compound can reduce the self-administration of cocaine and other drugs of abuse in animal models, suggesting that it may have potential as a treatment for addiction. This compound has also been shown to have anxiolytic effects in animal models, which may be related to its ability to modulate the dopamine system.

Advantages and Limitations for Lab Experiments

One advantage of using (3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(1-methylpyrazol-3-yl)methanone in lab experiments is its high selectivity for the dopamine D3 receptor, which allows for more precise manipulation of this receptor compared to other compounds that may also bind to other dopamine receptors. However, one limitation of using this compound is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on (3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(1-methylpyrazol-3-yl)methanone. One area of interest is the development of this compound-based therapies for addiction and other dopamine-related disorders. Another area of interest is the investigation of this compound's effects on other neurotransmitter systems and its potential for treating other psychiatric disorders. Additionally, further studies are needed to determine the optimal dosing and administration methods for this compound in order to maximize its therapeutic potential.

Synthesis Methods

(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(1-methylpyrazol-3-yl)methanone can be synthesized through a multi-step process involving the reaction of 3-fluoro-8-azabicyclo[3.2.1]octane with 1-methylpyrazole in the presence of a base such as potassium carbonate. The resulting product is then subjected to further chemical reactions to obtain the final compound.

Scientific Research Applications

(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(1-methylpyrazol-3-yl)methanone has been studied for its potential pharmacological properties, particularly as a dopamine D3 receptor antagonist. Studies have shown that this compound can bind to the dopamine D3 receptor with high affinity, which suggests that it may have therapeutic potential for treating addiction and other dopamine-related disorders.

properties

IUPAC Name

(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(1-methylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3O/c1-15-5-4-11(14-15)12(17)16-9-2-3-10(16)7-8(13)6-9/h4-5,8-10H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXZSIBTNRDLQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)N2C3CCC2CC(C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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